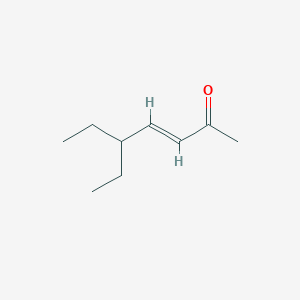

5-ethylhept-3-en-2-one

説明

The compound 5-ethylhept-3-en-2-one is an α,β-unsaturated ketone. wikipedia.orgwikipedia.org This class of organic compounds, commonly known as enones, is defined by a molecular structure that features a ketone functional group conjugated with a carbon-carbon double bond (alkene). wikipedia.orgpsiberg.com The general structure is (O=CR)−Cα=Cβ−R. wikipedia.org This conjugation imparts unique chemical properties and reactivity compared to saturated ketones or isolated alkenes. fiveable.mefiveable.me The simplest example of an enone is methyl vinyl ketone. wikipedia.orgpsiberg.com this compound itself has the molecular formula C9H16O and a molecular weight of approximately 140.23 g/mol . epa.govletopharm.com

特性

CAS番号 |

147224-13-3 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

(E)-5-ethylhept-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |

InChIキー |

MTNXTOAQNAWJRM-VOTSOKGWSA-N |

SMILES |

CCC(CC)C=CC(=O)C |

異性体SMILES |

CCC(CC)/C=C/C(=O)C |

正規SMILES |

CCC(CC)C=CC(=O)C |

他のCAS番号 |

71648-42-5 |

ピクトグラム |

Irritant |

同義語 |

3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |

製品の起源 |

United States |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-ethylhept-3-en-2-one, and how can reaction conditions be optimized for yield improvement?

- Methodology : Begin with a literature review to identify common synthetic routes (e.g., Claisen-Schmidt condensation or oxidation of alcohols). Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via GC-MS or HPLC, and validate purity through NMR (¹H/¹³C) and FTIR. For reproducibility, document all steps in line with guidelines for experimental rigor .

- Data Consideration : Compare yields under varying conditions (Table 1).

| Reaction Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 80°C, 24h | KOH | Ethanol | 62 |

| 100°C, 12h | NaOH | THF | 78 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodology : Combine ¹H NMR (to identify vinyl protons and ethyl groups), ¹³C NMR (for carbonyl confirmation), and FTIR (C=O stretch ~1700 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For ambiguous signals, use 2D NMR (COSY, HSQC) .

- Common Pitfalls : Solvent residues or impurities may mimic carbonyl signals; always run a solvent blank .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved, particularly when unexpected tautomeric forms arise?

- Methodology : Perform variable-temperature NMR to observe dynamic equilibria. Use computational chemistry (DFT calculations at the B3LYP/6-31G* level) to predict tautomeric stability. Compare experimental and theoretical chemical shifts with tools like ACD/Labs or ChemDraw .

- Case Study : A 2024 study resolved keto-enol tautomerism in a similar enone by correlating DFT-predicted ΔG values with NMR line-shape analysis .

Q. What computational modeling parameters are critical for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodology : Use molecular dynamics (MD) simulations to assess frontier molecular orbitals (FMO) and electron density maps. Validate with experimental kinetic data (e.g., second-order rate constants). Ensure reproducibility by archiving input files and software versions (e.g., Gaussian 16 vs. ORCA) .

- Key Parameters :

- Basis set selection (6-31G* vs. def2-TZVP).

- Solvation model (PCM vs. SMD).

- Transition-state verification via frequency analysis.

Q. How can researchers design experiments to address discrepancies in reported catalytic activity of this compound in asymmetric synthesis?

- Methodology : Conduct a meta-analysis of existing studies to identify variables like catalyst chirality, solvent polarity, and substrate scope. Use fractional factorial design to isolate confounding factors. Validate findings with enantiomeric excess (ee) measurements via chiral HPLC or polarimetry .

- Framework : Apply PICOT:

- P (Population): Chiral catalysts.

- I (Intervention): Solvent/catalyst screening.

- C (Comparison): Achiral vs. chiral systems.

- O (Outcome): % ee improvement.

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodology : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Validate with bootstrap resampling to assess confidence intervals. For small datasets, apply non-parametric tests (Mann-Whitney U) .

- Reporting Standards : Include raw data, curve-fitting parameters, and R² values in supplementary materials .

Literature and Reproducibility

Q. How can researchers ensure comprehensive literature reviews on this compound while avoiding unreliable sources?

- Methodology : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like SciFinder or Reaxys. Exclude non-peer-reviewed platforms (e.g., ). Use reference managers (Zotero, EndNote) to track citations and avoid redundancy .

Q. What steps are critical for ensuring experimental reproducibility in this compound studies?

- Methodology : Archive detailed protocols (e.g., synthesis steps, instrument calibration) in repositories like Zenodo. Use standardized nomenclature (IUPAC) and report uncertainty ranges for measurements. Share spectral raw data (e.g., JCAMP-DX files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。